Cas no 69705-29-9 (4-Chloro-2-iodo-6-methylaniline)

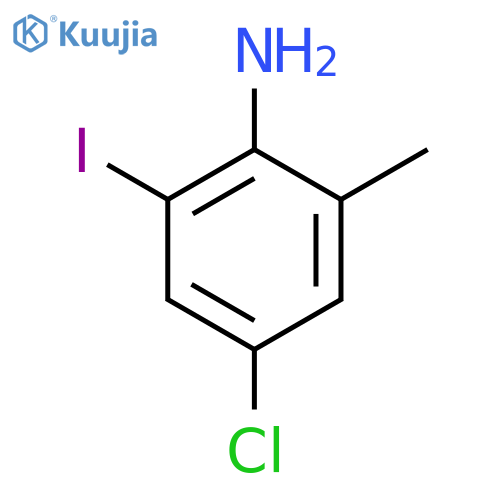

69705-29-9 structure

商品名:4-Chloro-2-iodo-6-methylaniline

CAS番号:69705-29-9

MF:C7H7ClIN

メガワット:267.494652986526

MDL:MFCD16622764

CID:1026055

PubChem ID:15422784

4-Chloro-2-iodo-6-methylaniline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-iodo-6-methylaniline

- 4-Chloro-2-iodo-6-methylaniline 95+

- 2-Amino-5-chloro-3-iodotoluene

- 4-chloro-2-iodo-6-methylphenylamine

- 4-chloro-2-iodo-6-methyl-phenylamine

- AGN-PC-00P6UX

- ANW-55078

- chloroiodomethylaniline

- CTK5D1003

- SCHEMBL12329568

- 4-Chloro-2-iodo-6-methylaniline 95+%

- AE-0735

- DB-218832

- AKOS015850168

- A866776

- CS-0319546

- MFCD16622764

- DTXSID30572644

- SB81511

- J-514949

- 69705-29-9

- APOYOBUFTZPTBO-UHFFFAOYSA-N

-

- MDL: MFCD16622764

- インチ: InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3

- InChIKey: APOYOBUFTZPTBO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1N)I)Cl

計算された属性

- せいみつぶんしりょう: 266.93117g/mol

- どういたいしつりょう: 266.93117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-Chloro-2-iodo-6-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-5g |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | >95% | 5g |

5314.0CNY | 2021-07-13 | |

| TRC | C386598-100mg |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Key Organics Ltd | AE-0735-1G |

4-chloro-2-iodo-6-methylaniline |

69705-29-9 | >95% | 1g |

£132.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-1g |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | >95% | 1g |

1966.0CNY | 2021-07-13 | |

| Apollo Scientific | OR42163-500mg |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | 95+% | 500mg |

£120.00 | 2024-05-25 | |

| Apollo Scientific | OR42163-5g |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | 95+% | 5g |

£590.00 | 2024-05-25 | |

| TRC | C386598-50mg |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055474-500mg |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | >95% | 500mg |

1283.0CNY | 2021-07-13 | |

| Key Organics Ltd | AE-0735-100G |

4-chloro-2-iodo-6-methylaniline |

69705-29-9 | >95% | 100g |

£5544.00 | 2025-02-09 | |

| Crysdot LLC | CD12041867-5g |

4-Chloro-2-iodo-6-methylaniline |

69705-29-9 | 95+% | 5g |

$324 | 2024-07-24 |

4-Chloro-2-iodo-6-methylaniline 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

69705-29-9 (4-Chloro-2-iodo-6-methylaniline) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69705-29-9)4-Chloro-2-iodo-6-methylaniline

清らかである:99%

はかる:5g

価格 ($):330.0